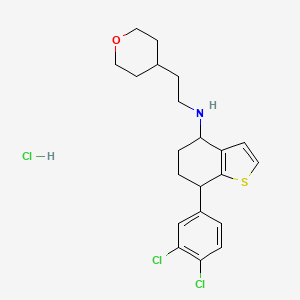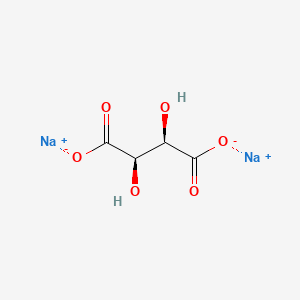
Hsp90-IN-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hsp90-IN-11 is a potent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of numerous client proteins. Hsp90 plays a crucial role in various cellular processes, including protein folding, signal transduction, and stress response. Inhibitors of Hsp90, such as this compound, have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment, where they can disrupt the function of oncogenic client proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-11 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the development of efficient catalytic systems, optimization of reaction conditions, and purification processes to obtain the compound in large quantities with consistent quality. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed for purification.
化学反应分析
Types of Reactions
Hsp90-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines
科学研究应用
Hsp90-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Hsp90 in various chemical processes and interactions.
Biology: Employed in cellular and molecular biology research to investigate the function of Hsp90 and its client proteins.
Medicine: Explored as a potential therapeutic agent in cancer treatment, where it can inhibit the function of oncogenic proteins and induce apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Hsp90.
作用机制
Hsp90-IN-11 exerts its effects by binding to the N-terminal domain of Hsp90, inhibiting its ATPase activity. This prevents the proper folding and stabilization of client proteins, leading to their degradation via the proteasome pathway. The inhibition of Hsp90 disrupts multiple signaling pathways involved in cell growth, survival, and stress response, making it a promising target for cancer therapy.
相似化合物的比较
Hsp90-IN-11 is compared with other Hsp90 inhibitors, such as geldanamycin, 17-AAG, and radicicol. While these compounds also target Hsp90, this compound exhibits unique structural features and binding affinities that enhance its potency and selectivity. The comparison highlights the advantages of this compound in terms of its efficacy, reduced toxicity, and potential for clinical development.
List of Similar Compounds
- Geldanamycin
- 17-AAG (17-allylamino-17-demethoxygeldanamycin)
- Radicicol
- PU-H71
- NVP-AUY922
This compound stands out due to its unique chemical structure and superior inhibitory activity, making it a valuable compound for further research and therapeutic applications.
属性
分子式 |
C27H30FN3O6 |
|---|---|
分子量 |
511.5 g/mol |
IUPAC 名称 |
N-ethyl-N-[4-[[5-fluoro-2,6-dioxo-3-(oxolan-2-yl)pyrimidin-1-yl]methyl]phenyl]-2,4-dihydroxy-5-propan-2-ylbenzamide |
InChI |
InChI=1S/C27H30FN3O6/c1-4-29(25(34)20-12-19(16(2)3)22(32)13-23(20)33)18-9-7-17(8-10-18)14-31-26(35)21(28)15-30(27(31)36)24-6-5-11-37-24/h7-10,12-13,15-16,24,32-33H,4-6,11,14H2,1-3H3 |
InChI 键 |
IXBOVNPTMCWXOD-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=C(C=C1)CN2C(=O)C(=CN(C2=O)C3CCCO3)F)C(=O)C4=C(C=C(C(=C4)C(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)





![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
